Product packaging for 5,7-di-tert-butyl-3H-benzofuran-2-one(Cat. No.:)

5,7-di-tert-butyl-3H-benzofuran-2-one

Cat. No.: B8515465
M. Wt: 246.34 g/mol
InChI Key: BIEIUDQEPOONBU-UHFFFAOYSA-N
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Description

5,7-di-tert-butyl-3H-benzofuran-2-one is a useful research compound. Its molecular formula is C16H22O2 and its molecular weight is 246.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22O2 B8515465 5,7-di-tert-butyl-3H-benzofuran-2-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22O2

Molecular Weight

246.34 g/mol

IUPAC Name

5,7-ditert-butyl-3H-1-benzofuran-2-one

InChI

InChI=1S/C16H22O2/c1-15(2,3)11-7-10-8-13(17)18-14(10)12(9-11)16(4,5)6/h7,9H,8H2,1-6H3

InChI Key

BIEIUDQEPOONBU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2

Origin of Product

United States

Synthetic Methodologies for 5,7 Di Tert Butyl 3h Benzofuran 2 One and Its Advanced Analogues

De Novo Synthetic Pathways to the Benzofuranone Core

The fundamental construction of the 5,7-di-tert-butyl-3H-benzofuran-2-one ring system can be achieved through several distinct synthetic strategies, including efficient one-pot procedures, classical condensation-cyclization reactions, and modern ultrasound-assisted methods.

One-Pot Reaction Schemes

This domino reaction sequence is believed to proceed through an initial Friedel–Crafts alkylation followed by an intramolecular lactonization to form the benzofuranone ring. nih.gov

Table 1: One-Pot Synthesis of a this compound Analogue researchgate.net

Starting Materials Reagent Product Yield

Condensation and Subsequent Cyclization Protocols

Classical condensation and cyclization reactions represent a robust and widely used method for constructing the benzofuranone core. This strategy typically involves the reaction of a phenol (B47542) with a suitable carbonyl compound, leading to the formation of the heterocyclic ring.

A prime example is the synthesis of 5,7-di-tert-butyl-3-(4-hydroxyphenyl)benzofuran-2-one. This compound is prepared by refluxing a mixture of 2,4-di-tert-butylphenol (B135424) and 4-hydroxymandelic acid monohydrate in acetic acid under a nitrogen atmosphere for 24 hours. prepchem.com This process, which results in a 57% yield, involves the condensation of the two reactants followed by intramolecular cyclization to yield the final product. prepchem.com

Similarly, the commercial antioxidant known as Irganox HP-136, or 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one, can be prepared using a comparable two-step flow system, achieving an 88% yield. researchgate.net Nickel-catalyzed C−H/O−H dual functionalization of phenols with mandelic acids also provides an efficient route to 3-aryl benzofuran-2(3H)-ones. researchgate.net

Ultrasound-Assisted Synthetic Approaches

To enhance reaction efficiency and align with the principles of green chemistry, ultrasound irradiation has been employed in the synthesis of benzofuranone derivatives. researchgate.net This technique is known to accelerate reactions, increase yields, and often allow for milder reaction conditions. researchgate.netuniv.kiev.ua

While a specific ultrasound-assisted synthesis for this compound is not detailed in the provided sources, the methodology has been successfully applied to related structures. For instance, an efficient method for synthesizing 2-benzylidenebenzofuran-3(2H)-ones involves the oxidative cyclization of 1-(2'-hydroxy-phenyl)-3-phenyl-propenones using copper acetate (B1210297) in ethanol (B145695) under ultrasonic irradiation. univ.kiev.ua This approach offers faster reaction times and higher yields compared to conventional heating methods. univ.kiev.ua Another application is the one-pot synthesis of 2-substituted benzofurans, which utilizes ultrasound irradiation to facilitate sequential coupling and bond-forming reactions. nih.govresearchgate.net These examples highlight the potential of sonochemistry as a valuable tool for the synthesis of the target benzofuranone core. semanticscholar.org

Strategical Functionalization and Analogue Design

Once the benzofuranone core is synthesized, its properties can be fine-tuned through strategic functionalization. The 3-position of the lactone ring is a common site for introducing chemical diversity, and coupling reactions can be used to create more complex hybrid molecules.

Introduction of Substituents at the 3-Position

The introduction of various substituents at the 3-position of the this compound skeleton allows for the creation of a wide array of analogues with potentially diverse properties.

3-Hydroxy and 3-Trifluoromethyl Functionalities : As previously mentioned, a one-pot reaction between 2,4-di-tert-butylphenol and methyl trifluoropyruvate simultaneously constructs the benzofuranone core and introduces both a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group at the 3-position. researchgate.netnih.gov This method provides direct access to the highly functionalized analogue (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one. researchgate.net The reaction of polyphenols with 3,3,3-trifluoromethyl pyruvate (B1213749) is a known route for synthesizing 3-hydroxy-3-trifluoromethyl-benzofuran-2-ones. nih.gov

3-Aryl Functionalities : Aryl groups can be introduced at the 3-position through condensation reactions with appropriately substituted mandelic acids. The synthesis of 5,7-di-tert-butyl-3-(4-hydroxyphenyl)benzofuran-2-one from 2,4-di-tert-butylphenol and 4-hydroxymandelic acid exemplifies this approach. prepchem.com A variety of 3-aryl benzofuranone derivatives can be prepared by reacting different aromatic compounds under flow conditions. researchgate.net

Table 2: Examples of 3-Substituted this compound Analogues

Substituent at 3-Position Compound Name Synthetic Method Reference
-OH, -CF₃ (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one One-pot reaction of 2,4-di-tert-butylphenol and methyl trifluoropyruvate researchgate.net
4-hydroxyphenyl 5,7-di-tert-butyl-3-(4-hydroxyphenyl)benzofuran-2-one Condensation of 2,4-di-tert-butylphenol and 4-hydroxymandelic acid prepchem.com

Derivatization through Coupling Reactions

Molecular hybridization is a powerful strategy for designing new molecules by combining distinct structural motifs. Creating hybrids of benzofuranone with other heterocyclic systems, such as quinoxalines or nitrile-containing moieties, can lead to novel compounds.

While direct coupling reactions involving the this compound core are not explicitly detailed in the search results, general synthetic strategies for such hybrids are well-established for related structures. Quinoxalines are typically synthesized via the condensation of ortho-phenylenediamines and 1,2-dicarbonyl compounds. nih.gov The synthesis of benzofuran-quinoxaline hybrids could be envisioned through multi-step sequences. For example, a functional group on the benzofuranone core could be elaborated into a 1,2-dicarbonyl and then condensed with a diamine to form the quinoxaline (B1680401) ring. arkat-usa.org

Similarly, the creation of nitrile hybrids can be approached through various synthetic routes. For instance, a metal-free synthesis of quinoxaline hybrids has been achieved using benzoylacetonitrile (B15868) as a precursor, demonstrating a pathway to incorporate nitrile functionality. nih.gov The development of novel benzofuran (B130515) hybrids, including those with piperazine (B1678402) and other heterocycles, is an active area of research for creating compounds with unique properties. nih.govnih.gov

Stereoselective Synthesis and Chiral Resolution of Benzofuranone Enantiomers

The synthesis of enantiomerically pure benzofuranones is a significant area of research, driven by the distinct biological activities often exhibited by different enantiomers. Methodologies to achieve this enantiopurity generally fall into two main categories: the stereoselective synthesis of a specific enantiomer or the resolution of a racemic mixture.

One prominent example of chiral resolution involves an advanced analogue, (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one. The enantiomers of this racemic compound were successfully separated using chiral-phase High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov The separation was accomplished on a Chiralpak AD® column, demonstrating an effective method for isolating the individual stereoisomers for further study. researchgate.net The absolute configuration of the separated enantiomers was subsequently determined by X-ray crystallography. researchgate.net

In the broader context of benzofuranone synthesis, significant progress has been made in developing asymmetric catalytic methods that allow for the direct synthesis of chiral benzofuranone derivatives with high stereocontrol. These methods often employ chiral catalysts to control the formation of stereocenters during the reaction.

For instance, a highly enantioselective [3 + 2] annulation reaction has been developed using a quinine-derived urea (B33335) as a bifunctional catalyst. This method, applied to the reaction of N-2,2,2-trifluoroethylisatin ketimines with 3-alkylidene benzofuranones, produces complex spiro[benzofuran-pyrrolidine]indolinedione structures. The process is characterized by its efficiency at low catalyst loadings and provides excellent yields and stereocontrol, achieving diastereomeric ratios (dr) of over 20:1 and enantiomeric ratios (er) up to 99:1. rsc.org

Another strategy involves the asymmetric conjugate addition of 2-substituted benzofuran-3(2H)-ones to α,β-unsaturated ketones, catalyzed by chiral copper complexes. nih.gov Similarly, the Michael addition of 2-substituted benzofuran-3(2H)-ones to nitroolefins can be promoted by a bifunctional squaramide catalyst, yielding chiral 2,2'-substituted benzofuran-3-one derivatives with adjacent quaternary and tertiary stereocenters in excellent enantioselectivities. researchgate.net Asymmetric functionalization of the benzofuranone core has also been achieved using rhodium(I)-catalysis, highlighting the versatility of transition-metal catalysis in constructing these chiral scaffolds. researchgate.net

These stereoselective approaches are crucial for accessing advanced analogues of this compound, providing routes to enantiomerically enriched compounds that are essential for investigating stereospecific interactions in biological systems.

Table 1: Examples of Stereoselective Syntheses of Benzofuranone Analogues

Reaction TypeCatalyst/PromoterSubstratesKey Findings
[3 + 2] AnnulationQuinine-derived urea3-Alkylidene benzofuranones, N-2,2,2-trifluoroethylisatin ketiminesYields up to 98%, dr >20:1, er up to 99:1 rsc.org
Michael AdditionBifunctional squaramide2-Substituted benzofuran-3(2H)-ones, NitroolefinsExcellent enantioselectivities for products with quaternary-tertiary stereocenters researchgate.net
Conjugate AdditionChiral copper complexes2-Substituted benzofuran-3(2H)-ones, α,β-Unsaturated ketonesEffective for asymmetric C-C bond formation nih.gov
Asymmetric FunctionalizationRhodium(I) complexBenzofuranone derivativesMethod for stereoselective construction of benzofuran-fused skeletons researchgate.net

Table 2: Chiral Resolution of a Benzofuranone Analogue

CompoundResolution MethodChiral Stationary PhaseOutcome
(R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-oneChiral-phase HPLCChiralpak AD®Successful separation of enantiomers researchgate.net

Advanced Spectroscopic and Structural Characterization of 5,7 Di Tert Butyl 3h Benzofuran 2 One Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C)

High-resolution NMR spectroscopy is a cornerstone for the structural determination of benzofuranone derivatives. royalsocietypublishing.org ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, respectively, allowing for unambiguous assignment of the molecular structure.

In the ¹H NMR spectrum of a typical 5,7-di-tert-butyl-3-substituted-3H-benzofuran-2-one analogue, distinct signals corresponding to the different molecular fragments are observed. The two tert-butyl groups, being in different chemical environments, typically appear as two sharp singlets in the upfield region (around 1.3-1.4 ppm), each integrating to nine protons. researchgate.net The aromatic protons on the benzofuranone core usually appear as two distinct singlets or doublets with small coupling constants in the downfield region (around 7.0-7.5 ppm). researchgate.net The proton(s) at the C3 position of the lactone ring exhibit chemical shifts and multiplicities that are highly dependent on the nature of the substituent at that position.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C2) of the lactone ring is characteristically observed at a very downfield chemical shift, often in the range of 170-185 ppm. The aromatic carbons of the benzene (B151609) ring, including the two carbons bearing the tert-butyl groups and the oxygen-substituted carbon, resonate in the 110-160 ppm range. The quaternary and methyl carbons of the tert-butyl groups are found in the upfield aliphatic region of the spectrum. mdpi.comsemanticscholar.org

Detailed analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity and finalize the structural assignment. ipb.pt

Below is a representative table of ¹H NMR data for the analogue (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, demonstrating the characteristic chemical shifts.

Table 1. Representative ¹H NMR Spectroscopic Data for (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one in DMSO-d₆. researchgate.net
Proton AssignmentChemical Shift (δ, ppm)MultiplicityNumber of Protons
tert-Butyl (C5 or C7)1.31Singlet9H
tert-Butyl (C7 or C5)1.37Singlet9H
Aromatic (C4 or C6)7.40Singlet1H
Aromatic (C6 or C4)7.47Singlet1H
Hydroxyl (C3-OH)8.27Singlet1H

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pattern Analysis (e.g., GC-MS, ESI-MS)

Mass spectrometry is an essential tool for determining the molecular weight and investigating the fragmentation pathways of benzofuranone analogues. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition with high accuracy. royalsocietypublishing.orgresearchgate.net

The fragmentation of benzofuranone derivatives under electron impact (EI) or collision-induced dissociation (CID) in ESI-MS provides valuable structural information. For 5,7-di-tert-butyl-3H-benzofuran-2-one and its analogues, common fragmentation pathways include the loss of a tert-butyl group ([M-57]⁺) or a methyl group from a tert-butyl moiety ([M-15]⁺). Another characteristic fragmentation is the cleavage of the lactone ring, often involving the loss of carbon monoxide (CO) or carbon dioxide (CO₂).

For example, the mass spectrum of the related compound 5,7-di-tert-butyl-3-hydroxy-2-benzofuranone (B8626173) shows a molecular ion that can be readily identified. nih.govspectrabase.com In the study of related benzofuran (B130515) designer drugs, the primary fragmentation resulted from an alpha cleavage next to the amine group, yielding a stable benzofuranyl-methylium ion. researchgate.net This indicates that the benzofuran core itself is a stable fragment. The specific fragmentation pattern is highly dependent on the substituent at the C3 position, providing a fingerprint for different analogues. researchgate.netlibretexts.org

Table 2. Key Mass Spectrometric Fragments for Benzofuran Analogues. researchgate.net
m/z ValueProposed Fragment IdentityFragmentation Pathway
[M]+• or [M+H]⁺Molecular IonInitial ionization
[M-15]⁺Loss of a methyl radical (•CH₃)Fragmentation of a tert-butyl group
[M-28]⁺Loss of carbon monoxide (CO)Lactone ring cleavage
[M-57]⁺Loss of a tert-butyl cation ((CH₃)₃C⁺)Cleavage of a tert-butyl group
131.0492Benzofuranyl-methylium ionAlpha cleavage in aminopropyl-benzofurans

Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within a molecule. For this compound and its analogues, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the five-membered lactone ring. This band typically appears at a high frequency, often between 1750 and 1800 cm⁻¹, which is characteristic for a γ-lactone fused to an aromatic ring.

Other significant absorption bands include those for the C–O–C stretching of the lactone and ether linkage, which are usually found in the 1200-1300 cm⁻¹ region. Vibrations associated with the aromatic ring (C=C stretching) appear in the 1450-1650 cm⁻¹ range. The C-H stretching vibrations of the tert-butyl groups and the aromatic ring are observed around 2850-3100 cm⁻¹. researchgate.net For analogues with a hydroxyl group at the C3 position, a broad O-H stretching band would be expected in the 3200-3600 cm⁻¹ region. spectrabase.comlookchem.com

Table 3. Characteristic IR Absorption Frequencies for Benzofuranone Analogues. researchgate.netnist.govnih.gov
Vibrational ModeTypical Frequency Range (cm⁻¹)Intensity
O-H Stretch (for 3-hydroxy analogues)3200 - 3600Broad, Medium
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch (tert-butyl)2850 - 2970Strong
C=O Stretch (γ-lactone)1750 - 1800Strong, Sharp
Aromatic C=C Stretch1450 - 1650Medium to Weak
C-O Stretch (Lactone)1200 - 1300Strong

X-ray Crystallography for Definitive Three-Dimensional Structure and Absolute Configuration Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.

For chiral analogues of this compound, this technique is invaluable for determining the absolute configuration. Research on (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one reported the successful separation of its enantiomers and the determination of the absolute configuration by X-ray crystallography of a suitable derivative. researchgate.net This confirms the stereochemical integrity of the C3 chiral center.

Table 4. Representative Crystallographic Data for a 5-tert-butyl-benzofuran Analogue. researchgate.net
ParameterValue
Chemical FormulaC₂₄H₂₄I₂O₂
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)11.128(2)
b (Å)5.7775(12)
c (Å)17.607(4)
β (°)98.87(3)
Volume (ų)1118.4(4)

Ultraviolet-Visible (UV/Vis) and Fluorescence Spectroscopy for Electronic Transitions and Luminescence Studies

UV-Vis and fluorescence spectroscopy are used to study the electronic properties of molecules. The UV-Vis absorption spectrum of benzofuranone analogues is characterized by electronic transitions within the aromatic chromophore. Typically, these compounds exhibit absorption maxima (λ_max) in the ultraviolet region, arising from π→π* transitions of the benzofuranone system. The exact position and intensity of these bands can be influenced by the substituents on the aromatic ring and at the C3 position.

Some benzofuran derivatives are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. Studies on various benzofuran derivatives show that structural modifications can significantly alter their photophysical properties. researchgate.net The introduction of bulky groups like tert-butyl can influence the molecular packing in the solid state, which in turn can affect solid-state emission properties. The study of these electronic properties is crucial for applications in materials science and as fluorescent probes.

Table 5. Representative Photophysical Data for Benzofuran Derivatives in Solution. researchgate.net
Compound ClassAbsorption λ_max (nm)Emission λ_max (nm)Solvent
Generic Benzofuran~245, 275, 282Not ReportedEthanol (B145695)
Substituted Benzofurans250 - 350350 - 550Various Organic Solvents

Computational and Theoretical Investigations of Benzofuran 2 One Chemistry

Density Functional Theory (DFT) Calculations for Electronic Structure, Reactivity Descriptors, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For benzofuran-2-one derivatives, DFT calculations are instrumental in predicting their geometry, electronic properties, and spectroscopic signatures.

Electronic Structure and Reactivity: DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to optimize the ground-state geometry of 5,7-di-tert-butyl-3H-benzofuran-2-one. researchgate.netrsc.org These calculations provide insights into bond lengths, bond angles, and dihedral angles. For the parent 1-benzofuran, DFT studies have shown that the molecule possesses a planar C-symmetry. researchgate.net

A key aspect of understanding a molecule's reactivity lies in its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. For benzofuran (B130515) derivatives, these values are calculated to predict their reactivity profiles. researchgate.netrsc.org

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. They visualize the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For benzofuran-2-carboxylic acid, the MEP map reveals that the negative potential is localized over the carboxylic oxygen atoms, indicating these as the primary sites for electrophilic attack. researchgate.net

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential, electron affinity, chemical potential, hardness, softness, and electrophilicity index. researchgate.net

Interactive Data Table: Calculated Electronic Properties of 1-benzofuran-2-carboxylic acid researchgate.net

PropertyValue
E HOMO-6.366 eV
E LUMO-1.632 eV
Ionization Potential (I)6.366
Electron Affinity (A)1.632
Chemical Potential (µ)-3.999
Hardness (η)4.734
Softness (ζ)11.49
Electrophilicity (ω)3.374

Note: These values are for 1-benzofuran-2-carboxylic acid and serve as a reference for the potential electronic properties of related benzofuran-2-one structures.

Spectroscopic Property Prediction: DFT calculations are also employed to predict vibrational frequencies (FT-IR and Raman spectra). The calculated frequencies for 1-benzofuran-2-carboxylic acid have been shown to be in good agreement with experimental data. researchgate.net This predictive capability is invaluable for the characterization of novel benzofuran-2-one derivatives.

Molecular Modelling and Docking Simulations for Ligand-Target Recognition and Binding Affinity Prediction

Molecular modelling and docking simulations are pivotal in drug discovery and development, providing insights into how a ligand, such as a benzofuran-2-one derivative, might interact with a biological target, typically a protein or enzyme.

The process begins with the three-dimensional structures of both the ligand (e.g., this compound) and the target protein. The ligand's structure can be optimized using computational methods like DFT. The protein's structure is often obtained from experimental sources like the Protein Data Bank (PDB).

Docking algorithms then explore the possible binding modes of the ligand within the active site of the protein, predicting the most favorable conformation and orientation. The output of a docking simulation is a binding score or affinity, which estimates the strength of the interaction. These scores are often expressed in kcal/mol, with more negative values indicating stronger binding.

For instance, molecular docking studies on various benzofuran derivatives have been conducted to explore their potential as anticancer agents by targeting enzymes like PI3K and VEGFR-2. researchgate.netnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the benzofuran scaffold and the amino acid residues in the protein's active site. In a study of novel benzofuran derivatives, compounds showed good interaction with essential residues for PI3K inhibition, such as Val851. researchgate.net Similarly, docking studies have been used to investigate the potential of benzofuran-1,3,4-oxadiazoles as inhibitors of M. tuberculosis Polyketide Synthase 13. nih.gov

Interactive Data Table: Example of Docking Scores for Benzofuran Derivatives Against PI3K nih.gov

CompoundDocking Score (kcal/mol)
Compound 8 (benzofuranyl thiosemicarbazone)-
LY294002 (reference inhibitor)-

Note: Specific docking scores for the listed compounds against PI3K were not provided in the source material, but the study indicated significant inhibitory activity.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, including the synthesis of benzofuran-2-ones. By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction pathway can be mapped out.

For example, the synthesis of benzofuran derivatives can proceed through various catalytic cycles. acs.orgnih.gov Computational studies can help to understand the role of the catalyst and to predict the most likely reaction mechanism. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating the activation energies. A lower activation energy indicates a more favorable reaction pathway.

In the synthesis of trifluoroethyl-substituted benzofuran derivatives, a proposed mechanism involves the coupling of an intermediate with a copper acetylide, followed by reductive elimination, acidification, and rearrangement. acs.orgnih.gov DFT calculations could be used to model each of these steps, providing evidence to support or refute the proposed mechanism.

Similarly, for the synthesis of benzofuran derivatives from salicylaldehydes, a proposed mechanism involves the formation of an iminium ion, followed by the attack of a copper acetylide, intramolecular cyclization, and isomerization. acs.orgnih.gov Computational modeling of this pathway would involve calculating the energies of the intermediates and transition states to determine the feasibility of the proposed steps.

Quantitative Structure-Property Relationship (QSPR) and Structure-Energy Relationship Studies

Quantitative Structure-Property Relationship (QSPR) and the closely related Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their observed properties or biological activities.

In the context of benzofuran-2-one derivatives, QSPR/QSAR models can be developed to predict properties such as antioxidant activity, vasodilation activity, or inhibitory activity against a particular enzyme. nih.govresearchgate.net These models are built using a set of known compounds (a training set) for which the property of interest has been experimentally measured.

A variety of molecular descriptors are calculated for each compound in the training set. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment). Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a model that correlates a subset of these descriptors with the observed property. nih.govresearchgate.net

For a series of benzofuran-based vasodilators, a 2D-QSAR study was conducted to explore the factors governing their pharmacological properties. nih.gov The developed model can be used to predict the activity of new, unsynthesized benzofuran derivatives, thereby guiding the design of more potent compounds.

Mechanistic Investigations into the Reactivity of 5,7 Di Tert Butyl 3h Benzofuran 2 One and Its Derivatives

Exploration of Reaction Pathways and Chemical Transformations

The core structure of 5,7-di-tert-butyl-3H-benzofuran-2-one, a lactone, allows for a variety of chemical transformations. Key reaction pathways include nucleophilic additions and cyclization processes, which are fundamental to the synthesis of its more complex derivatives.

Nucleophilic Addition and Cyclocondensation: The synthesis of the benzofuran-2-one core often begins with 2,4-di-tert-butylphenol (B135424). A common method involves a cyclocondensation reaction with glyoxylic acid monohydrate under acidic conditions, which facilitates the ring closure to form the lactone structure. This foundational structure can then undergo further reactions. For instance, the 3-hydroxy derivative, 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one, can be synthesized in a one-pot reaction from the lithium salt of 2,4-di-tert-butylphenol and methyl trifluoropyruvate, mediated by gallium(III) chloride. researchgate.net

Friedel-Crafts Alkylation: A significant transformation for this class of compounds is the Friedel-Crafts alkylation at the 3-position. The 3-hydroxy-3H-benzofuran-2-ones serve as effective precursors for creating 3-aryl derivatives. researchgate.net This reaction involves the alkylation of aromatic or heteroaromatic hydrocarbons. researchgate.net A notable industrial application is the synthesis of the antioxidant Irganox HP-136, where this compound is reacted with 3,4-dimethylphenyl. researchgate.net Recent advancements have utilized a sequential continuous-flow system with a heterogeneous acid catalyst (Amberlyst-15H) for both the initial cyclocondensation and the subsequent Friedel-Crafts alkylation, enhancing efficiency and scalability. researchgate.net

Cyclization and Cycloaddition Reactions: The benzofuranone scaffold is a versatile participant in various cyclization and cycloaddition reactions to form more complex polycyclic systems. researchgate.net For example, benzofuran-based diazobutenoates can undergo rhodium-catalyzed intramolecular reactions to create cyclopropane (B1198618) derivatives. researchgate.net Furthermore, dearomative (3+2) cycloaddition reactions involving 2-nitrobenzofurans and para-quinamines have been developed to synthesize benzofuro[3,2-b]indol-3-one derivatives under mild conditions. nih.gov These methods demonstrate the utility of the benzofuranone core in constructing diverse heterocyclic frameworks. nih.govmdpi.com

Kinetic and Thermodynamic Analyses of Key Chemical Reactions

While detailed kinetic and thermodynamic data for this compound itself are not extensively published in the readily available literature, analysis of related reactions provides insight. The efficiency of synthetic routes, such as the continuous-flow synthesis of 3-aryl benzofuranones, points to favorable reaction kinetics. researchgate.net For example, the synthesis of Irganox HP-136 was achieved in an 88% two-step yield using this flow system. researchgate.net

The study of reaction conditions provides indirect information about the thermodynamics. For instance, the Friedel-Crafts alkylation step to produce 3-aryl benzofuranones often proceeds well at elevated temperatures (e.g., 105 °C), suggesting the need to overcome a certain activation energy barrier. researchgate.net Similarly, dearomative cycloaddition reactions have been optimized by screening bases and temperatures, with reactions proceeding smoothly at 65 °C. nih.gov The choice of base, such as potassium tert-butoxide or potassium carbonate, can significantly influence the reaction yield, indicating its role in the rate-determining step of the mechanism. nih.gov

Characterization of Transient Intermediates

The characterization of transient intermediates is particularly relevant in the context of the antioxidant properties of this compound derivatives and their involvement in chemiluminescent reactions.

Radical Species in Antioxidant Mechanisms: The antioxidant capability of derivatives like Irganox HP-136 stems from its ability to donate a benzylic hydrogen atom. researchgate.net This process results in the formation of a highly stable benzofuranonyl free radical. researchgate.net The stability of this carbon-centered radical is key to its function as a stabilizer in hydrocarbon polymers during high-temperature processing. researchgate.net The presence of bulky tert-butyl groups contributes to the steric shielding and stability of this radical intermediate.

Intermediates in Chemiluminescent Reactions: Chemiluminescence arises from the transition of a reaction product from an electronically excited state to its ground state. actanaturae.ru In many organic reactions, particularly those involving oxidation, transient species like dioxetanes are formed. The decomposition of these intermediates can produce carbonyl compounds in a triplet excited state. nih.gov The energy from these excited species can then be transferred to a suitable enhancer molecule, which emits light upon returning to its ground state. nih.govresearchgate.net While not directly studying this compound, research on similar organic molecules in chemiluminescent systems highlights the role of peroxide radicals and the subsequent formation of excited carbonyls via mechanisms like the Russell mechanism. nih.gov The superoxide (B77818) anion radical (O2●−) is another crucial transient species in many biological and chemical free-radical reactions that lead to chemiluminescence. actanaturae.ru

Impact of Steric and Electronic Substituent Effects on Reactivity Profiles

The reactivity of the this compound framework is significantly influenced by the steric and electronic properties of its substituents.

Steric Effects: The two tert-butyl groups at the 5 and 7 positions exert a profound steric influence on the molecule's reactivity. numberanalytics.com These bulky groups can hinder the approach of reactants to the aromatic ring, potentially slowing down reactions like electrophilic aromatic substitution. numberanalytics.com This steric hindrance is also a factor in the stability of the benzofuranonyl radical formed during antioxidant activity, as it shields the radical center from further reactions. researchgate.net In synthesis, steric effects can be a challenge; for example, during a Sugasawa reaction, the use of toluene (B28343) as a solvent failed due to the transfer of tert-butyl groups from the benzofuranone substrate to the toluene. researchgate.net

Aromatic Compound (Ar-H)ProductYield (%)
o-Xylene5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one88
Toluene5,7-di-tert-butyl-3-(p-tolyl)-3H-benzofuran-2-one88
Anisole5,7-di-tert-butyl-3-(4-methoxyphenyl)-3H-benzofuran-2-one94
Thiophene5,7-di-tert-butyl-3-(thiophen-2-yl)-3H-benzofuran-2-one86

This data illustrates that both electron-donating groups (like methyl and methoxy) and different aromatic systems (like thiophene) can be successfully employed, leading to high yields and showcasing the electronic versatility of the reaction. researchgate.net

Mechanistic Characterization of Biological Activities of Substituted 5,7 Di Tert Butyl 3h Benzofuran 2 One Derivatives

Modulation of GABAB Receptor Systems by Positive Allosteric Modulators (e.g., rac-BHFF)

Derivatives of 5,7-di-tert-butyl-3H-benzofuran-2-one, notably (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one (rac-BHFF), have been identified as potent positive allosteric modulators (PAMs) of the γ-aminobutyric acid type B (GABAB) receptor. nih.govnih.gov These compounds represent a significant area of research as they enhance the activity of the endogenous ligand GABA, offering a nuanced approach to modulating GABAergic neurotransmission. nih.govmdpi.com Unlike direct agonists that activate the receptor, PAMs like rac-BHFF bind to a different site on the receptor, increasing the affinity and/or efficacy of agonists such as GABA or baclofen. nih.gov This allosteric modulation provides a potential mechanism for fine-tuning inhibitory synaptic transmission in the central nervous system. nih.gov The characterization of rac-BHFF and its derivatives may provide valuable pharmacological tools for understanding the roles of GABAB receptors in various physiological and pathophysiological processes. nih.govnih.gov

The positive allosteric modulatory effects of rac-BHFF on GABAB receptors have been quantified through various in vitro functional assays. nih.gov One key method is the Fluorometric Imaging Plate Reader (FLIPR) assay, which measures agonist-induced increases in intracellular calcium ([Ca2+]i) in cells engineered to express human GABAB receptors (hGABAB(1a,2a)). nih.gov In this system, rac-BHFF was shown to produce a concentration-dependent leftward shift in the GABA concentration-response curve, indicating an increase in GABA's potency. nih.gov

Another critical assay is the GTPγ[35S]-binding assay, which directly measures the activation of G proteins coupled to the GABAB receptor. nih.govnih.govnih.gov This assay demonstrated that rac-BHFF and its pure enantiomer, (+)-BHFF, significantly enhance both the potency and efficacy of GABA. nih.govnih.gov At a concentration of 0.3 μM, rac-BHFF increased GABA's potency by 15.3-fold and its efficacy to 149% of the maximum response to GABA alone. nih.govcaymanchem.com The (+)-BHFF enantiomer was even more effective, increasing GABA potency by 87.3-fold and efficacy to 181%. nih.govnih.gov

Table 1: Effect of rac-BHFF and (+)-BHFF on GABA Potency and Efficacy in GTPγ[35S]-binding Assays nih.govnih.gov
CompoundConcentrationFold Increase in GABA PotencyEfficacy (% of GABA max)
rac-BHFF0.3 µM15.3149%
(+)-BHFF0.3 µM87.3181%
Table 2: Effect of rac-BHFF on GABA EC50 Values in FLIPR Assay nih.gov
rac-BHFF ConcentrationFold Decrease in GABA EC50
1 µM9.6
3 µM12.0
10 µM15.7

To confirm that the modulatory activity observed in cellular assays translates to effects in native neuronal circuits, electrophysiological studies have been conducted. nih.gov In recordings from rat hippocampal slices, rac-BHFF was shown to enhance the inhibitory effect of the GABAB agonist baclofen on the population spike (PS) of CA1 pyramidal cells. nih.govnih.govcaymanchem.com The population spike is a measure of the synchronous firing of a population of neurons. By potentiating the baclofen-induced inhibition of the PS, rac-BHFF demonstrates its ability to amplify GABAB receptor-mediated signaling in an intact neuronal preparation. nih.govcaymanchem.com This finding corroborates the in vitro data and confirms the compound's action in a more physiologically relevant context. nih.gov

The GABAB receptor is a heterodimeric class C G-protein coupled receptor (GPCR), consisting of GABAB(1) and GABAB(2) subunits. nih.govmdpi.com The endogenous agonist, GABA, binds to a domain on the GABAB(1) subunit known as the Venus flytrap module. nih.gov However, the G-protein coupling and activation are mediated through the GABAB(2) subunit. nih.gov Positive allosteric modulators like rac-BHFF are understood to bind within the seven-transmembrane (7TMD) domain of the GABAB(2) subunit. nih.gov This binding event does not activate the receptor on its own but rather enhances the receptor's response when an agonist is bound to the GABAB(1) subunit. nih.gov Cryogenic electron microscopy (cryo-EM) structures have confirmed that PAMs like BHFF bind to the active conformation of the receptor, stabilizing it in the presence of an agonist and a G-protein. mdpi.com This synergistic action increases both the potency and the maximal efficacy of the agonist. nih.gov

Antioxidant Mechanisms and Free Radical Scavenging Capabilities

Benzofuran-2-one derivatives, particularly those with phenolic hydroxyl groups and sterically hindering substituents like tert-butyl groups, are recognized for their antioxidant properties. nih.govmdpi.com Their ability to counteract oxidative stress stems from their capacity to act as free radical scavengers. nih.govmdpi.com The core mechanism involves terminating the chain reactions propagated by free radicals, which are implicated in cellular damage. utah.eduresearchgate.net

The primary mechanism by which phenolic benzofuranones act as antioxidants is through a process known as chain-breaking. researchgate.net This process involves the donation of a hydrogen atom from a hydroxyl group on the molecule to a highly reactive free radical (e.g., a peroxyl radical). researchgate.netsemanticscholar.org This transfer neutralizes the radical, thereby interrupting the oxidative chain reaction. researchgate.net

Upon donating a hydrogen atom, the benzofuranone itself becomes a radical. However, this resulting phenoxyl radical is significantly more stable than the initial free radical. nih.gov Its stability is enhanced by the delocalization of the unpaired electron across the aromatic ring system. The presence of electron-donating groups, such as the tert-butyl substituents at the 5- and 7-positions, further stabilizes this radical, making the parent molecule an effective hydrogen donor and a potent antioxidant. nih.gov A stable antioxidant radical is crucial as it is less likely to initiate new oxidation chains. researchgate.net

Mechanisms of Antiproliferative and Apoptosis-Inducing Activities

Substituted benzofuran (B130515) derivatives have demonstrated significant potential as anticancer agents by interfering with key cellular processes involved in tumor growth and survival. mdpi.comnih.gov Their mechanisms of action are multifaceted, primarily involving the inhibition of critical signaling pathways and the induction of programmed cell death, or apoptosis. researchgate.netmdpi.com

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in intracellular signaling pathways that regulate cell division, differentiation, and apoptosis. researchgate.netsemanticscholar.org Overexpression or mutation of EGFR is common in various cancers, making it a prime target for anticancer therapies. nih.govnih.gov Certain benzofuran derivatives function as potent inhibitors of EGFR's tyrosine kinase (TK) domain. semanticscholar.org By binding to the ATP-binding site within this domain, these compounds block the receptor's activation, thereby disrupting downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are essential for cancer cell proliferation and survival. semanticscholar.orgnih.gov

Research into novel cyanobenzofuran derivatives has identified compounds with significant EGFR-TK inhibitory activity, with some showing potency comparable to or greater than the reference drug gefitinib. semanticscholar.org Molecular docking analyses have further supported these findings, indicating that these derivatives can effectively bind to the active site of EGFR-TK. semanticscholar.org

Table 1: EGFR-TK Inhibitory Activity of Selected Benzofuran Derivatives

Compound Target IC50 (μM) Reference
Compound 2 (cyanobenzofuran) EGFR-TK 1.09 semanticscholar.org
Compound 3 (cyanobenzofuran) EGFR-TK 0.93 semanticscholar.org
Compound 10 (cyanobenzofuran) EGFR-TK 1.12 semanticscholar.org
Compound 11 (cyanobenzofuran) EGFR-TK 0.81 semanticscholar.org
Gefitinib (Reference) EGFR-TK 0.90 semanticscholar.org
Compound R12 EGFRWT 1.62 researchgate.net
Compound R12 EGFRT790M 0.49 researchgate.net

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

A key strategy in cancer chemotherapy is the induction of apoptosis in tumor cells. nih.gov Benzofuran derivatives have been shown to be potent inducers of apoptosis through various mechanisms, often linked to their antiproliferative effects. mdpi.comnih.gov

One primary mechanism involves the intrinsic, or mitochondrial, pathway of apoptosis. mdpi.com Treatment with certain benzofuran derivatives leads to changes in the expression of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are key regulators of this pathway. mdpi.comnih.gov Specifically, these compounds can downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bak. mdpi.com This shift in balance increases the permeability of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytosol. mdpi.comnih.gov Cytosolic cytochrome c then triggers the activation of a cascade of enzymes called caspases, including initiator caspase-9 and executioner caspase-3, which dismantle the cell and execute the apoptotic program. mdpi.comsemanticscholar.org Studies have shown that treatment with specific benzofuran derivatives can lead to a significant increase in caspase-3 levels. semanticscholar.org

In addition to inducing apoptosis, these compounds can perturb the cell cycle, a tightly regulated process that governs cell division. By interfering with cell cycle progression, benzofuran derivatives can halt the proliferation of cancer cells. nih.govunivie.ac.at Flow cytometry analysis has revealed that certain derivatives can cause cell cycle arrest at specific phases, such as the G2/M or S phase, preventing the cells from dividing and replicating. semanticscholar.orgnih.govnih.gov

Table 2: Effects of Selected Benzofuran Derivatives on Apoptosis and the Cell Cycle

Compound/Derivative Cell Line Effect Mechanism Reference
Benfur Jurkat T lymphocytes G2/M phase arrest p53-dependent pathway nih.gov
Compound 3 (cyanobenzofuran) HCT-116 Apoptosis induction, G2/M phase arrest 5.7-fold increase in caspase-3 semanticscholar.org
Compound 11 (cyanobenzofuran) MCF-7 Apoptosis induction, G2/M phase arrest 7.3-fold increase in caspase-3 semanticscholar.org
BL-038 Human chondrosarcoma (JJ012, SW1353) Apoptosis induction Intrinsic mitochondrial pathway, activation of caspase-9 and -3 mdpi.com

The anticancer potency and selectivity of benzofuran derivatives are highly dependent on their chemical structure, specifically the nature and position of substituents on the benzofuran core. mdpi.comnih.gov Understanding these structure-activity relationships (SAR) is crucial for designing new derivatives with improved therapeutic profiles. semanticscholar.orgmdpi.com

Studies have consistently shown that the addition of halogen atoms—such as bromine, chlorine, or fluorine—to the benzofuran ring can significantly increase anticancer activity. nih.gov This enhancement is often attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve the binding affinity of the compound to its biological target. nih.gov The position of the halogen is also a critical determinant of biological activity. For instance, a bromine atom attached to the methyl group at the 3-position of the benzofuran ring resulted in remarkable cytotoxic activity against leukemia cell lines K562 and HL60, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov

Furthermore, the hybridization of the benzofuran scaffold with other pharmacologically active moieties, such as chalcone, triazole, or piperazine (B1678402), has emerged as a promising strategy for developing potent cytotoxic agents. mdpi.com These hybrid molecules can leverage the synergistic effects of each component to achieve greater anticancer activity. mdpi.com The specific substitutions influence not only the potency but also the selectivity of the compounds toward cancer cells over normal cells, which is a critical aspect of chemotherapy. mdpi.com

Mechanisms of Antimicrobial Properties

In addition to their anticancer effects, benzofuran derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govresearchgate.net This versatility makes the benzofuran scaffold a valuable starting point for the development of new anti-infective agents. researchgate.net

Benzofuran derivatives have demonstrated efficacy against a range of pathogenic microbes. Synthesized derivatives have shown potent activity against Gram-positive bacteria like Enterococcus faecalis and Staphylococcus aureus, Gram-negative bacteria such as Escherichia coli, and fungi, including Candida albicans and Aspergillus niger. nih.govcuestionesdefisioterapia.comimjst.org

The mechanisms underlying these antimicrobial effects can vary. For some derivatives, the mechanism may involve disrupting the integrity of the bacterial membrane. mdpi.com For example, aza-benzofuran compounds, which contain a nitrogen atom, may possess enhanced lipophilicity and the ability to carry a positive charge. These properties facilitate electrostatic interactions with the negatively charged components of bacterial membranes, leading to their disruption. mdpi.com A recent study identified certain benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov By activating STING, these compounds induce the production of Type I interferons, which in turn triggers a host-mediated immune response that can inhibit viral replication, demonstrating a host-targeting antiviral mechanism. nih.gov

As with their anticancer effects, the antimicrobial potency of benzofuran derivatives is closely linked to their molecular structure. The type of heteroatom within the core structure can influence the spectrum of activity. For instance, studies have indicated that aza-benzofuran compounds tend to exhibit better antibacterial activity, whereas their oxa-benzofuran counterparts show stronger antifungal activity. mdpi.com

The nature of the substituents also plays a critical role. The presence of moieties like pyrazoline and thiazole, in conjunction with the benzofuran core, has been found to be essential for the antimicrobial activity of certain hybrid compounds. nih.gov Structural modifications that increase hydrophobicity can also enhance activity, likely by improving the compound's ability to penetrate microbial cell membranes. mdpi.com These SAR insights are vital for the rational design of new benzofuran-based antimicrobial drugs with optimized potency and specificity. researchgate.net

Table 3: Antimicrobial Activity of Selected Benzofuran Derivatives

Compound Type Target Organism(s) Activity/Potency Reference
Aza-benzofuran (Compound 1) Bacteria Moderate antibacterial activity mdpi.com
Oxa-benzofuran (Compound 6) Penicillium italicum, Colletotrichum musae Antifungal activity (MIC: 12.5-25 µg/mL) mdpi.com
1-(thiazol-2-yl)pyrazoline derivative Gram-negative and Gram-positive bacteria, C. albicans Excellent antibacterial and remarkable antifungal activity nih.gov
Hydrazine derivatives (M5a, M5g) Enterococcus faecalis Potent antibacterial activity at 50 µg/mL cuestionesdefisioterapia.com

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Exploration of Other Pharmacological Mechanisms (e.g., anti-inflammatory actions)

While the primary pharmacological activities of many this compound derivatives have been explored in other contexts, research also indicates their potential as anti-inflammatory agents. The anti-inflammatory effects of benzofuran-based compounds are attributed to several mechanisms, primarily involving the inhibition of key enzymes in the inflammatory cascade and modulation of inflammatory signaling pathways.

Structurally related compounds, specifically 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives, have been identified as potent nonsteroidal anti-inflammatory and analgesic agents. These compounds function as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with a notable selectivity for the COX-2 isoform. nih.govnih.gov The inhibition of COX enzymes, particularly the inducible COX-2 isoform, is a well-established mechanism for anti-inflammatory drugs as it curtails the production of prostaglandins, which are key mediators of inflammation. Similarly, inhibition of 5-LOX reduces the synthesis of leukotrienes, another class of potent inflammatory mediators. The dual inhibition of both pathways by these benzofuran derivatives suggests a broad-spectrum anti-inflammatory activity.

Furthermore, studies on other synthetic benzofuran derivatives have revealed their ability to interfere with critical inflammatory signaling pathways. One significant mechanism is the inhibition of nuclear factor-kappa B (NF-κB) activation. nih.gov NF-κB is a crucial transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. By preventing the activation of NF-κB, these compounds can effectively suppress the inflammatory response.

Research into heterocyclic/benzofuran hybrids has also demonstrated that their anti-inflammatory effects may be linked to the modulation of both the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com The MAPK pathways are central to cellular responses to a wide array of stimuli and play a critical role in the regulation of inflammatory processes.

Additionally, certain benzofuran derivatives have been shown to inhibit the release of nitric oxide (NO), another important signaling molecule in the inflammatory process. mdpi.com Overproduction of NO is associated with various inflammatory conditions.

While direct and extensive research specifically on the anti-inflammatory mechanisms of this compound is not widely available, the findings from structurally similar benzofuran derivatives provide a strong indication of their potential pharmacological actions.

Detailed Research Findings on Related Benzofuran Derivatives

To illustrate the anti-inflammatory potential within this class of compounds, the following table summarizes the inhibitory activities of selected 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofuran derivatives against key inflammatory enzymes.

Compound DerivativeCOX-1 Inhibition (IC50, µM)COX-2 Inhibition (IC50, µM)5-LOX Inhibition (IC50, µM)Selectivity Index (COX-1/COX-2)
5-keto-substituted DHDMBF Analog 110.50.322.132.8
5-keto-substituted DHDMBF Analog 25.20.161.532.5
5-keto-substituted DHDMBF Analog 3>1003.0>10>33

Data presented is a representative summary from studies on 7-tert-butyl-2,3-dihydro-3,3-dimethylbenzofurans (DHDMBFs), which are structurally related to this compound. nih.gov

Applications in Materials Science and Chemical Technology of Benzofuran 2 One Derivatives

Stabilization of Polymeric Materials as Antioxidants and Thermal Protectants

Benzofuran-2-one derivatives serve as highly effective stabilizers for a variety of polymeric materials. They function primarily as carbon-centered radical scavengers, interrupting the auto-oxidative degradation cycle that leads to the deterioration of polymer properties during processing at high temperatures and during long-term service.

The thermo-oxidative degradation of polymers is an autocatalytic radical chain reaction initiated by heat, light, or mechanical stress in the presence of oxygen. This process leads to the formation of hydroperoxides as primary degradation products, which then decompose to create highly reactive radicals that propagate the degradation, causing chain scission, cross-linking, and a loss of mechanical properties. nih.govresearchgate.net

Benzofuran-2-one-based antioxidants, such as commercial stabilizers like Irganox® HP-136, which contains 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one, act as potent chain-breaking antioxidants. nih.govnih.gov They function by donating the hydrogen atom from the 3-position of the benzofuranone ring to reactive alkyl or peroxy radicals. This reaction forms a stable, resonance-delocalized benzofuranyl radical that is far less reactive and unable to propagate the oxidative chain reaction. This scavenging of key radical intermediates effectively inhibits or delays the degradation of the polymer matrix. nih.gov

Studies on polypropylene (B1209903) have shown that these lactone-based stabilizers are slowly consumed during the induction period of oxidation, maintaining the integrity of the polymer. nih.gov Their effectiveness is linked to the lability of the C-H bond at the 3-position, which can be influenced by the substituents on the benzofuranone core. For instance, electron-donating groups on a 3-aryl substituent can enhance antioxidant activity. nih.gov The bulky tert-butyl groups at the 5- and 7-positions enhance solubility and compatibility within the nonpolar polymer matrix and provide steric hindrance that contributes to the stability of the resulting radical, preventing unwanted side reactions. nih.gov

Table 1: Antioxidant Performance of a Benzofuran-2-one Derivative in Polypropylene

PropertyObservation in Polypropylene MatrixMechanism of Action
Function Medium-strength chain-breaking antioxidantScavenges carbon-centered radicals
Consumption Slowly consumed during the induction periodDonates a hydrogen atom from the 3-position
Effectiveness Inhibits thermo-oxidative degradationForms a stable, non-reactive benzofuranyl radical
Compatibility Good solubility and low migrationEnhanced by 5,7-di-tert-butyl groups

The performance of benzofuran-2-one antioxidants can be significantly enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. These co-stabilizers target different stages or species within the degradation cycle, providing more comprehensive protection for the polymer.

Research has demonstrated that the efficiency of benzofuranone lactones is markedly increased in the presence of co-stabilizers such as phosphites, sulphides, and traditional phenolic antioxidants. nih.gov

Phenolic Antioxidants: Primary antioxidants like hindered phenols (e.g., derivatives of Irganox 1076) are excellent peroxy radical scavengers. While benzofuranones are particularly effective against alkyl radicals, phenolics are effective against peroxy radicals. A combination of the two can therefore intercept the degradation cycle at two different key points, leading to a powerful synergistic effect.

Sulphides (Thioethers): Similar to phosphites, thio-compounds also function as hydroperoxide decomposers, converting them into stable products.

By combining the chain-breaking radical scavenging of 5,7-di-tert-butyl-3H-benzofuran-2-one derivatives with the hydroperoxide-decomposing action of co-stabilizers, a more robust and durable stabilization system is achieved, extending the service life of the polymer product. nih.gov

Elucidation of Chemiluminescent Properties and Mechanisms

Certain benzofuran-2-one derivatives have been found to exhibit chemiluminescence, the emission of light as a result of a chemical reaction. This property is of interest for applications in analytical chemistry, bio-imaging, and diagnostics. The light-emitting process typically involves an oxidation reaction that generates a high-energy intermediate, which then relaxes to its ground state by releasing a photon.

The efficiency and kinetics of a chemiluminescent reaction can be profoundly influenced by the steric environment around the reactive center of the molecule. While direct studies on the steric effects of the 5,7-di-tert-butyl groups on the chemiluminescence of benzofuran-2-one are not extensively detailed, principles from analogous systems, such as luminol (B1675438) derivatives, provide strong insights.

In related chemiluminescent compounds, bulky substituents near the reaction site can lead to a significant enhancement of light emission. researchgate.netnih.gov This phenomenon, sometimes referred to as "steric gearing," can facilitate the transition from a key intermediate to the electronically excited state that is responsible for light emission. researchgate.netnih.gov The bulky groups can restrict bond rotations and non-radiative decay pathways, thereby increasing the quantum yield of luminescence. It is proposed that the tert-butyl groups on the 5- and 7-positions of the benzofuran-2-one core could play a similar role. By creating a rigid structure, they may favor the specific conformational changes required for efficient chemiexcitation, potentially leading to faster and more intense light emission compared to non-substituted analogues. researchgate.netnih.gov

The mechanism of chemiluminescence in organic molecules like benzofuran-2-ones generally proceeds through the formation of a high-energy intermediate, often a cyclic peroxide such as a 1,2-dioxetanone. The generation of this unstable species is the critical energy-releasing step of the reaction.

The proposed pathway involves the deprotonation of the 3-position of the benzofuran-2-one, followed by oxidation to form a peroxide intermediate. This intermediate can then cyclize to form the highly strained, four-membered dioxetanone ring. The decomposition of this high-energy intermediate is thermodynamically favorable and proceeds via the cleavage of the weak oxygen-oxygen bond and a carbon-carbon bond. This concerted decomposition releases a significant amount of energy, sufficient to promote one of the carbonyl-containing fragments (often a substituted phthalate-like molecule in the case of luminol) into an electronically excited singlet state. researchgate.netnih.gov The return of this excited-state molecule to its more stable ground state results in the emission of a photon of light. The wavelength, and thus the color, of the emitted light is characteristic of the energy gap of the emitting species.

Environmental Dynamics and Degradation Profiles of Benzofuran 2 One Compounds

Pathways and Kinetics of Environmental Degradation (e.g., photolysis, biodegradation)

Specific studies detailing the environmental degradation pathways of 5,7-di-tert-butyl-3H-benzofuran-2-one are currently absent from scientific databases. While the environmental degradation of simpler, unsubstituted benzofuran (B130515) has been investigated, the presence of two bulky tert-butyl groups on the benzene (B151609) ring of this compound is expected to significantly influence its environmental behavior. These bulky substituents can create steric hindrance, which may affect the compound's susceptibility to microbial attack and photochemical reactions.

In general, the biodegradation of aromatic compounds is often initiated by dioxygenase enzymes produced by microorganisms, which introduce hydroxyl groups onto the aromatic ring, leading to ring cleavage. However, the steric hindrance from the tert-butyl groups in this compound might impede this enzymatic process, potentially leading to slower degradation rates compared to less substituted benzofuranones.

Similarly, photolysis, the breakdown of compounds by light, is a potential degradation pathway for aromatic compounds. The specific wavelengths of light that this compound absorbs and its quantum yield of degradation have not been reported. Without experimental data, it is not possible to determine the kinetics or products of its potential photodegradation.

Table 1: Status of Environmental Degradation Data for this compound

Degradation ProcessAvailability of Specific DataGeneral Expectations for Substituted Benzofuranones
Biodegradation Not AvailableSteric hindrance from tert-butyl groups may slow down microbial degradation.
Photolysis Not AvailableThe benzofuranone core suggests potential for photodegradation, but kinetics are unknown.
Hydrolysis Not AvailableThe lactone ring may be susceptible to hydrolysis, but rates are undetermined.

Assessment of Environmental Persistence and Transformation Products

Given the absence of experimental degradation studies, an assessment of the environmental persistence of this compound is speculative. Persistent organic pollutants are characterized by their resistance to degradation. The potential for slowed biodegradation due to the tert-butyl groups suggests that this compound could exhibit a degree of persistence in the environment.

The transformation products resulting from any potential degradation of this compound are also unknown. Hypothetically, degradation could involve hydroxylation of the aromatic ring, cleavage of the lactone ring, and oxidation or removal of the tert-butyl groups. However, without experimental evidence, the identity and potential environmental impact of any such transformation products remain undetermined.

Table 2: Summary of Information on Persistence and Transformation Products

AspectFindings for this compound
Environmental Persistence No specific data available. The molecular structure suggests potential for persistence due to steric hindrance.
Transformation Products No identified transformation products from environmental degradation processes.

Research Synthesis and Future Outlook for 5,7 Di Tert Butyl 3h Benzofuran 2 One

Integration of Current Knowledge and Methodological Innovations

The synthesis of the benzofuranone core has been the subject of extensive research, leading to numerous methodological innovations that have evolved from classical multi-step procedures to more efficient and sustainable strategies. nih.gov Over the last decade, significant progress has been made in developing novel intramolecular and intermolecular C-C and C-O bond-forming processes. nih.govnih.gov These modern synthetic routes offer advantages such as milder reaction conditions, higher yields, and broader substrate scope.

Recent advancements in the synthesis of benzofuranone derivatives include:

One-Pot, Transition-Metal-Free Processes: Methodologies have been developed to synthesize benzofuran (B130515) derivatives at room temperature without the need for transition metal catalysts, which offers a greener and more cost-effective approach. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to accelerate the synthesis of benzofuran-3(2H)-ones, providing a rapid and facile route to these important compounds. researchgate.net

Domino and Tandem Reactions: Metal-free tandem Friedel-Crafts/lactonization reactions have been successfully employed to create 3,3-disubstituted benzofuranones. organic-chemistry.org These cascade reactions allow for the construction of complex molecules in a single operationally simple step.

Novel Substituent Migration: A recently discovered reaction involving alkynyl sulfoxides and trifluoroacetic anhydride (B1165640) enables a unique substituent migration, providing a new pathway to synthesize highly functionalized and complex benzofurans that were previously challenging to access. eurekalert.org

A notable example directly related to the 5,7-di-tert-butyl-3H-benzofuran-2-one scaffold is the efficient one-pot synthesis of its derivative, (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one. researchgate.net This process, which starts from the anhydrous lithium salt of 2,4-di-tert-butylphenol (B135424) and methyl trifluoropyruvate, demonstrates the successful application of modern synthetic strategies to this specific class of molecules. researchgate.net

Table 1: Methodological Innovations in Benzofuranone Synthesis
MethodologyDescriptionKey AdvantagesReference
One-Pot SynthesisMultiple reaction steps are performed in a single reactor without isolating intermediates. A key example is the synthesis of a trifluoromethylated derivative of this compound.Increased efficiency, reduced waste, time-saving. researchgate.net
Transition-Metal-Free SynthesisCyclization and bond formation are achieved without heavy metal catalysts, often utilizing tandem reactions or rearrangements like the Smiles rearrangement.Lower cost, reduced toxicity, environmentally benign. mdpi.com
Microwave-Assisted SynthesisMicrowave irradiation is used to heat the reaction, significantly reducing reaction times compared to conventional heating.Rapid synthesis, improved yields, high efficiency. researchgate.net
Tandem Friedel-Crafts/LactonizationAn acid-catalyzed cascade reaction allows for the one-pot assembly of diverse α-aryl benzofuranones from phenols and α-aryl-α-diazoacetates.Operational simplicity, broad substrate scope, high yields. organic-chemistry.org
Substituent Migration ReactionsA novel reaction that allows a functional group on an aromatic ring to move to a different position during the formation of the benzofuran ring.Enables synthesis of complex, highly substituted benzofurans not accessible by other routes. eurekalert.org

Identification of Gaps in Fundamental Understanding and Applied Research

Despite the significant progress in synthesizing the benzofuranone scaffold, several knowledge gaps remain, particularly concerning the specific compound this compound.

Lack of Research on the Parent Compound: A primary gap is the sparse body of literature focused on the unsubstituted this compound itself. The vast majority of studies investigate derivatives where the 3-position of the lactone ring is substituted with various functional groups (e.g., hydroxyl, trifluoromethyl, aryl groups). nih.govbldpharm.comncats.io The fundamental chemical properties, reactivity, and potential biological activities of the parent compound remain largely unexplored.

Limited Understanding of Structure-Activity Relationships (SAR): While various benzofuranone derivatives have shown promise as bioactive agents, a systematic exploration of their SAR is often lacking. For instance, in the context of neurodegenerative diseases like Alzheimer's, benzofuran scaffolds are known to inhibit Aβ fibril formation, but their development into clinical drugs is hindered by a limited understanding of the specific protein-ligand interactions that govern their potency. nih.gov A systematic study is needed to understand how different substituents on the benzofuranone core influence target binding and biological activity.

Exploration of Multi-Target Agents: Much of the current research on benzofuranone bioactivity is single-targeted. nih.gov There is a significant opportunity to explore the "neuroprotective chemical space" and design derivatives of this compound that can modulate multiple targets involved in complex diseases, such as cancer or neurodegeneration. nih.govmdpi.com

Emerging Research Directions for Novel Benzofuranone-Based Materials and Bioactive Agents

The future outlook for research on this compound and its analogs is promising, with clear trajectories toward the development of novel bioactive agents and advanced materials.

Development of Novel Central Nervous System (CNS) Agents: A significant breakthrough was the identification of (R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one as a potent positive allosteric modulator of GABA-B receptors. nih.gov This discovery opens a promising avenue for designing new therapeutics for anxiety disorders and other CNS conditions by using the this compound scaffold as a starting point for novel modulators. nih.gov Furthermore, the potential of benzofuran scaffolds as inhibitors of Aβ fibril formation suggests a role in developing multi-target drugs for Alzheimer's disease. nih.gov

Antimicrobial and Antitumor Drug Discovery: The benzofuran scaffold is increasingly recognized for its potential in developing potent antimicrobial and antitumor agents. nih.govrsc.orgnih.gov Studies on various derivatives show activity against bacterial and fungal strains, as well as human cancer cell lines. nih.govresearchgate.net Future research can focus on synthesizing libraries of this compound derivatives and screening them for potent and selective antimicrobial and cytotoxic activity. mdpi.comresearchgate.net

Advanced Organic Materials: Beyond pharmacology, there is an emerging interest in using highly functionalized benzofurans for materials science applications. eurekalert.org The unique electronic and photophysical properties of this scaffold suggest potential uses in developing organic-electronic materials, fluorescent probes, dyes, and pigments. eurekalert.org The bulky tert-butyl groups on the this compound backbone could be leveraged to influence molecular packing and solid-state properties, making it an interesting candidate for materials research.

Table 2: Investigated Bioactivities of Benzofuranone Derivatives
Bioactive AreaSpecific Target/ApplicationExample Derivative ClassReference
NeuropharmacologyPositive Allosteric Modulator of GABA-B Receptors3-hydroxy-3-trifluoromethyl-benzofuranones nih.gov
NeuroprotectionInhibition of Aβ Fibril Formation (Alzheimer's Disease)General Benzofuran Scaffolds nih.gov
OncologyAntitumor Activity (e.g., against liver carcinoma cells)2-heterocyclic substituted benzofurans researchgate.net
AntimicrobialAntibacterial and Antifungal AgentsBenzofuran-5-ols, Benzofuran ketoximes nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5,7-di-tert-butyl-3H-benzofuran-2-one, and how can reaction conditions be optimized?

  • The compound is typically synthesized via condensation reactions. For example, a one-pot method using the lithium salt of 2,4-di-tert-butylphenol and methyl trifluoropyruvate, mediated by gallium(III) chloride, yields 64% efficiency . Optimization involves controlling stoichiometry, anhydrous conditions, and catalyst selection. Solvent polarity and temperature gradients should be tested to improve regioselectivity.

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Structural validation employs 1H/13C NMR for functional group analysis and X-ray crystallography for absolute configuration determination. For example, chiral-phase HPLC (Chiralpak AD®) can resolve enantiomers, while X-ray data confirm stereochemistry and bond lengths (e.g., mean C–C = 0.010 Å in related benzofuranone derivatives) .

Q. What spectroscopic techniques are critical for characterizing benzofuran-2-one derivatives, and how are discrepancies addressed?

  • IR spectroscopy identifies carbonyl stretches (~1700–1750 cm⁻¹), while MS confirms molecular ion peaks. Discrepancies between experimental and theoretical NMR data (e.g., in 2-(5,7-di-tert-butylbenzofuran-2-yl)quinoline derivatives) may arise from impurities, solvent effects, or computational model limitations. Cross-validation with high-resolution MS or independent synthesis is recommended .

Advanced Research Questions

Q. How can enantiomeric separation of this compound derivatives be achieved, and what chiral phases are effective?

  • Chiral-phase HPLC with columns like Chiralpak AD® efficiently separates enantiomers. For example, (R,S)-diastereomers of hydroxy-trifluoromethyl derivatives were resolved using this method. X-ray crystallography further validates enantiopurity by correlating retention times with absolute configurations .

Q. What strategies resolve contradictions between experimental and computational spectral data in benzofuranone derivatives?

  • Discrepancies in NMR chemical shifts or IR bands may stem from solvent polarity, hydrogen bonding, or conformational flexibility. For instance, quinoline-benzofuran hybrids showed deviations in 13C NMR due to electron-withdrawing substituents. Hybrid DFT calculations incorporating solvent models (e.g., PCM) improve agreement .

Q. How does steric hindrance from tert-butyl groups influence the reactivity of this compound?

  • The tert-butyl groups impose steric constraints, reducing electrophilic substitution reactivity at the 3-position. This enhances stability against oxidation, making the compound suitable for applications requiring prolonged thermal or oxidative resistance. Kinetic studies under varying temperatures (25–100°C) can quantify these effects .

Q. What are the methodological challenges in synthesizing spiro-benzofuranone derivatives, and how are they addressed?

  • Spirocyclic systems (e.g., spiro[benzo[b]thiophene-6,2′-benzofuran]) require precise control of ring-closing reactions. Microwave-assisted synthesis or Lewis acid catalysts (e.g., GaCl₃) improve cyclization efficiency. Monitoring by TLC and quenching intermediates at low temperatures minimizes side reactions .

Methodological Recommendations

  • Experimental Design : Use in situ FTIR to track reaction progress for intermediates prone to tautomerism.
  • Data Validation : Employ triangulation (e.g., NMR, MS, X-ray) to confirm structural assignments, especially for novel derivatives .
  • Computational Support : Apply DFT (B3LYP/6-311+G(d,p)) to predict NMR shifts and optimize synthetic pathways .

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